

An In-depth Technical Guide to Apigenin 7-O-methylglucuronide

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Compound of Interest		
Compound Name:	Apigenin 7-O-methylglucuronide	
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Abstract

Apigenin 7-O-methylglucuronide is a naturally occurring flavonoid and a metabolite of apigenin, a compound widely distributed in the plant kingdom.[1] This technical guide provides a comprehensive overview of Apigenin 7-O-methylglucuronide, consolidating its physicochemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for its isolation and biological evaluation are presented, alongside structured data tables for quantitative analysis. Furthermore, this guide visualizes key signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of its therapeutic potential.

Introduction

Apigenin 7-O-methylglucuronide belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone.[1] It is a derivative of apigenin, where a methylglucuronide moiety is attached at the 7-hydroxyl position. This modification can influence the compound's solubility, bioavailability, and pharmacological activity. Found in various plants, including those of the Origanum, Dodecadenia, and Erigeron genera, this compound has garnered interest for its potential therapeutic applications, notably in bone regeneration and as an anti-inflammatory agent.[2]



Physicochemical Properties

A clear understanding of the physicochemical properties of **Apigenin 7-O-methylglucuronide** is fundamental for its application in research and drug development. The following table summarizes its key computed properties.

Property	Value	Source
Molecular Formula	C22H20O11	[2]
Molecular Weight	460.4 g/mol	[2]
IUPAC Name	methyl 3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylate	[2]
CAS Number	53538-13-9	[1][2]
SMILES	COC(=0)C1C(C(C(C(O1)OC2 =CC(=C3C(=C2)OC(=CC3=O) C4=CC=C(C=C4)O)O)O)O)O	[2]
XLogP3-AA	1.4	[2]
Hydrogen Bond Donor Count	5	[2]
Hydrogen Bond Acceptor Count	11	[2]
Rotatable Bond Count	5	[2]
Exact Mass	460.10056145 Da	[2]
Topological Polar Surface Area	172 Ų	[2]

Biological Activities and Quantitative Data

Apigenin 7-O-methylglucuronide and its close analogs exhibit a range of biological activities. The available quantitative data for these related compounds are summarized below, providing an insight into the potential potency of **Apigenin 7-O-methylglucuronide**.



Anti-Inflammatory Activity

While specific IC50 values for **Apigenin 7-O-methylglucuronide** are not readily available in the reviewed literature, studies on the closely related Apigenin-7-O-glucuronide demonstrate significant anti-inflammatory properties.

Compound	Assay	Target	Activity	Source
Apigenin-7-O- glucuronide	Inhibition of NO release	Lipopolysacchari de-activated macrophages	30.7% inhibition at 1 μg/mL; 97.1% inhibition at 10 μg/mL	[3]
Apigenin-7-O- glucuronide	Inhibition of TNF- α release	Lipopolysacchari de-activated macrophages	26.2% inhibition at 5 μg/mL; 83.8% inhibition at 10 μg/mL	[3]
Apigenin-7-O- glucuronide	MMP Inhibition	MMP-3	IC50: 12.87 μM	[3][4]
Apigenin-7-O- glucuronide	MMP Inhibition	MMP-8	IC50: 22.39 μM	[3][4]
Apigenin-7-O- glucuronide	MMP Inhibition	MMP-9	IC50: 17.52 μM	[3][4]
Apigenin-7-O- glucuronide	MMP Inhibition	MMP-13	IC50: 0.27 μM	[3][4]

Collagen Synthesis

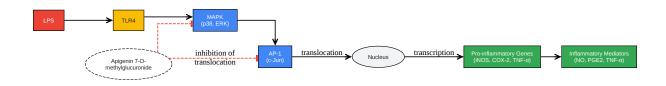
Apigenin 7-O-methylglucuronide has been shown to normalize collagen synthesis in fibroblasts from patients with osteogenesis imperfecta (OI) type I.[5]



Compound	Concentration	Effect	Cell Type	Source
Apigenin 7-O- methylglucuronid e	30 μΜ	Significantly induced type I collagen synthesis	OI Fibroblasts	[5]

Mechanisms of Action & Signaling Pathways Anti-Inflammatory Signaling

Apigenin-7-O- β -D-glucuronide exerts its anti-inflammatory effects by modulating key signaling pathways. It has been shown to suppress the release of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor- α (TNF- α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[6] This is achieved through the inactivation of the activator protein-1 (AP-1) and mitogen-activated protein kinase (MAPK) signaling pathways.[6][7]



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Caption: Proposed anti-inflammatory mechanism of **Apigenin 7-O-methylglucuronide**.

Stimulation of Collagen Synthesis

The parent compound, apigenin, has been demonstrated to stimulate the synthesis of type I and type III collagen in dermal fibroblasts through the activation of the Smad2/3 signaling pathway. It is plausible that **Apigenin 7-O-methylglucuronide** exerts its collagen-promoting effects through a similar mechanism, potentially involving β 1-integrin signaling as previously suggested in the context of osteogenesis imperfecta.[5]





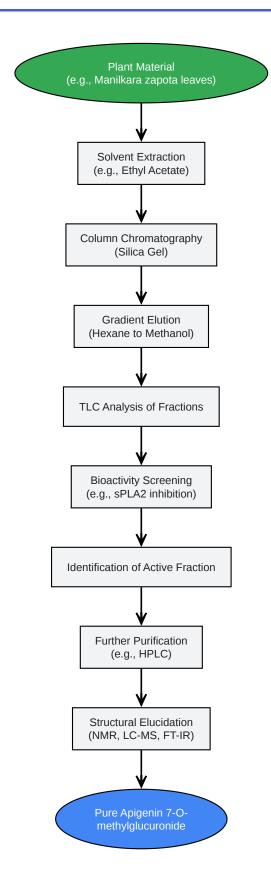
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Caption: Putative signaling pathway for collagen synthesis stimulation.

Experimental Protocols Isolation of Apigenin 7-O-methylglucuronide Analog from Manilkara zapota

The following protocol is adapted from the isolation of Apigenin-7-O- β -D-glucuronide methyl ester and can serve as a basis for the isolation of **Apigenin 7-O-methylglucuronide** from plant sources.[8]





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Caption: General workflow for flavonoid isolation from plant material.



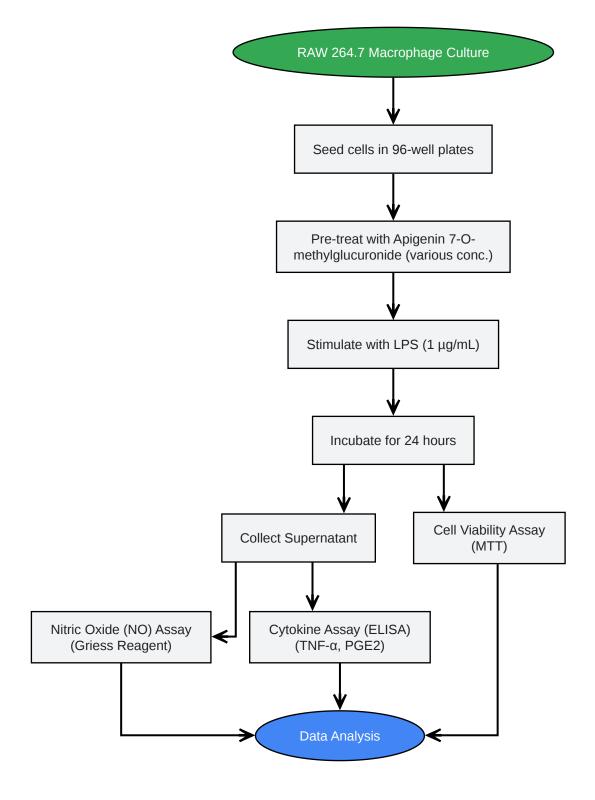
Methodology:

- Extraction: Dried and powdered plant material is subjected to solvent extraction, for instance, with ethyl acetate.
- Fractionation: The crude extract is subjected to column chromatography on silica gel.
- Elution: A gradient elution system, such as hexane-methanol, is used to separate compounds based on polarity.
- Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Bioassay-guided Fractionation: Fractions are screened for a specific biological activity (e.g., anti-inflammatory) to identify the active fractions.
- Purification: The active fraction is further purified using techniques like High-Performance Liquid Chromatography (HPLC).
- Structural Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared Spectroscopy (FT-IR).

In Vitro Anti-Inflammatory Assay

This protocol describes the evaluation of the anti-inflammatory activity of **Apigenin 7-O-methylglucuronide** in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10]





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Caption: Workflow for in vitro anti-inflammatory activity assessment.

Methodology:



- Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and antibiotics.
- Seeding: Cells are seeded into 96-well plates at a suitable density.
- Treatment: Cells are pre-treated with varying concentrations of Apigenin 7-O-methylglucuronide for 1-2 hours.
- Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.
- Incubation: The cells are incubated for 24 hours.
- Nitrite and Cytokine Measurement: The supernatant is collected to measure the concentration of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines like TNF-α and PGE2 (using ELISA kits).
- Cell Viability: An MTT assay is performed on the remaining cells to assess the cytotoxicity of the compound.

Collagen Synthesis Assay in Fibroblasts

This protocol outlines a method to assess the effect of **Apigenin 7-O-methylglucuronide** on collagen synthesis in fibroblast cell cultures.[11][12]

Methodology:

- Cell Culture and Seeding: Human dermal fibroblasts (HDFs) or NIH-3T3 fibroblasts are cultured and seeded in multi-well plates.[11]
- Treatment: Cells are treated with different concentrations of Apigenin 7-O-methylglucuronide.
- Collagen Quantification: After a defined incubation period (e.g., 24-72 hours), the amount of collagen produced can be quantified using several methods:[11]
 - Sirius Red Assay: This colorimetric assay relies on the specific binding of the Sirius Red dye to collagen fibers.[11]



- Hydroxyproline Assay: As hydroxyproline is an amino acid largely specific to collagen, its quantification in cell lysates or culture medium provides a measure of total collagen content.[11]
- Western Blotting: Specific antibodies against type I and type III collagen can be used to detect and quantify their expression levels in cell lysates.
- mRNA Expression Analysis: Quantitative real-time PCR (qRT-PCR) can be used to measure the gene expression levels of collagen (e.g., COL1A1, COL3A1).

Pharmacokinetics

Specific pharmacokinetic data for **Apigenin 7-O-methylglucuronide** is limited. However, studies on its parent compound, apigenin, and the related metabolite, apigenin-7-O-glucuronide (A7G), provide valuable insights. Apigenin generally exhibits low oral bioavailability due to poor solubility and extensive first-pass metabolism in the intestine.[13] Interestingly, the systemic exposure to apigenin is significantly higher after oral administration of A7G, suggesting that the glucuronide form can act as a natural prodrug, improving the bioavailability of apigenin.[13] It is reasonable to hypothesize that **Apigenin 7-O-methylglucuronide** may share a similar pharmacokinetic profile, potentially serving as a more bioavailable precursor to apigenin.

Conclusion

Apigenin 7-O-methylglucuronide is a promising natural compound with demonstrated potential in modulating key biological processes, including inflammation and collagen synthesis. Its mode of action appears to involve the regulation of critical signaling pathways such as MAPK/AP-1 and potentially the β 1-integrin/Smad pathway. While further research is required to fully elucidate its specific quantitative bioactivities, pharmacokinetic profile, and to develop optimized synthesis protocols, the existing data strongly supports its continued investigation as a lead compound for the development of novel therapeutics for inflammatory disorders and conditions requiring tissue regeneration. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this intriguing flavonoid.



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